4,6-Difluoro-2-nitropyridin-3-amine
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Overview
Description
4,6-Difluoro-2-nitropyridin-3-amine is a fluorinated nitropyridine derivative. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-nitropyridin-3-amine typically involves the nitration of fluorinated pyridine derivatives. One common method includes the reaction of 4,6-difluoropyridine with nitric acid under controlled conditions to introduce the nitro group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea in polar solvents.
Major Products Formed
Reduction: The major product is 4,6-difluoro-2-aminopyridin-3-amine.
Substitution: Depending on the nucleophile, products can include 4,6-diamino-2-nitropyridine or 4,6-difluoro-2-thiopyridin-3-amine.
Scientific Research Applications
4,6-Difluoro-2-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a building block in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-nitropyridin-3-amine involves its interaction with various molecular targets. The presence of fluorine atoms enhances its electron-withdrawing properties, affecting the reactivity of the pyridine ring. This can influence the compound’s ability to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Lacks fluorine atoms, making it less electron-withdrawing.
4,6-Difluoro-3-nitropyridin-2-amine: Similar structure but different positioning of the nitro group.
2-Amino-6-chloro-3-nitropyridine: Contains a chlorine atom instead of fluorine, affecting its reactivity
Uniqueness
4,6-Difluoro-2-nitropyridin-3-amine is unique due to the specific positioning of its fluorine and nitro groups, which confer distinct electronic properties and reactivity patterns. This makes it particularly valuable in the synthesis of specialized fluorinated compounds .
Properties
Molecular Formula |
C5H3F2N3O2 |
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Molecular Weight |
175.09 g/mol |
IUPAC Name |
4,6-difluoro-2-nitropyridin-3-amine |
InChI |
InChI=1S/C5H3F2N3O2/c6-2-1-3(7)9-5(4(2)8)10(11)12/h1H,8H2 |
InChI Key |
KIRPBKZBHPYJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1F)[N+](=O)[O-])N)F |
Origin of Product |
United States |
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